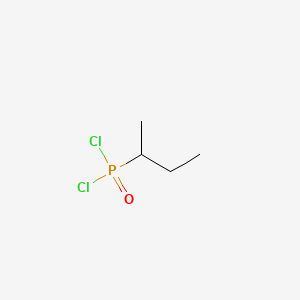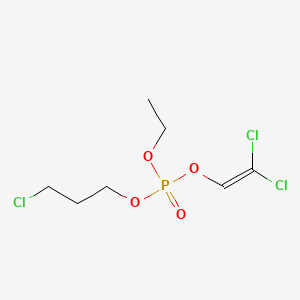
Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester: is a chemical compound with the molecular formula C₇H₁₂Cl₃O₄P and a molecular weight of 297.50 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high boiling point of 288.7°C at 760 mmHg and a density of 1.384 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester typically involves the reaction of phosphoric acid with 3-chloropropyl 2,2-dichlorovinyl ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to ensure the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactor vessels equipped with temperature control and stirring mechanisms . The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can lead to the formation of .
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as or are used for oxidation reactions.
Reducing agents: like or are employed for reduction reactions.
Nucleophiles: such as amines or alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of substituted phosphoric acid esters .
Applications De Recherche Scientifique
Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a in organic synthesis and as a in various chemical reactions.
Biology: Employed in the study of and .
Medicine: Investigated for its potential use in and as a .
Industry: Utilized in the production of flame retardants , plasticizers , and stabilizers for polymers.
Mécanisme D'action
The mechanism of action of phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or allosteric sites , leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cell membranes , altering their permeability and fluidity .
Comparaison Avec Des Composés Similaires
- Phosphoric acid, 3-chloropropyl 2,2-dichloroethenylethyl ester
- Phosphoric acid, 3-chloropropyl 2,2-dichloroethenyl methyl ester
- Phosphoric acid, 3-chloropropyl 2,2-dichloroethenyl propyl ester
Uniqueness: Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester is unique due to its specific molecular structure and reactivity . Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
3212-18-8 |
|---|---|
Formule moléculaire |
C7H12Cl3O4P |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
3-chloropropyl 2,2-dichloroethenyl ethyl phosphate |
InChI |
InChI=1S/C7H12Cl3O4P/c1-2-12-15(11,13-5-3-4-8)14-6-7(9)10/h6H,2-5H2,1H3 |
Clé InChI |
BMPRZYGSUCLJTE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCCCCl)OC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



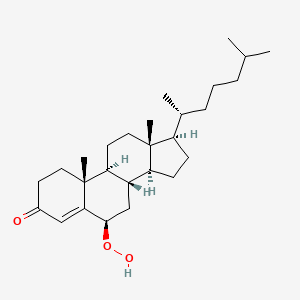

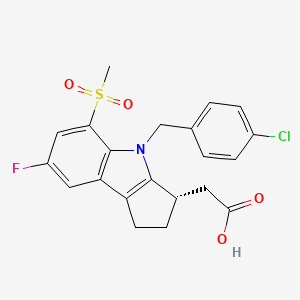
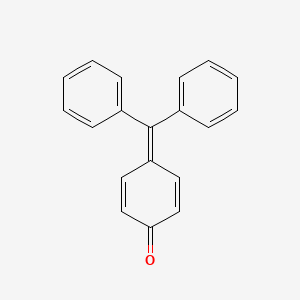
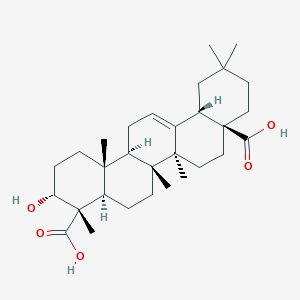

![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)
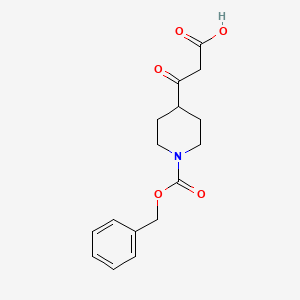
![5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)


